molecular formula C22H19N7 B10757037 [4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile

[4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile

Cat. No.: B10757037
M. Wt: 381.4 g/mol
InChI Key: NVMCVWOODOWOLT-UHFFFAOYSA-N
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Description

[4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile is a small molecule belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrazole and cyclopropyl groups. The final step involves the attachment of the acetonitrile group to the phenyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a tool for probing molecular mechanisms and understanding the structure-function relationships of biomolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In industry, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile involves its interaction with specific molecular targets, such as proto-oncogene tyrosine-protein kinase Src . By binding to these targets, the compound can modulate signaling pathways and cellular processes, leading to its observed effects. The exact molecular interactions and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar chemical properties and reactivity.

    Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse biological activities.

    Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group, which imparts unique steric and electronic properties.

Uniqueness

[4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile is unique due to its combination of structural features, including the quinazoline core, pyrazole ring, and cyclopropyl group. This combination results in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19N7

Molecular Weight

381.4 g/mol

IUPAC Name

2-[4-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]amino]phenyl]acetonitrile

InChI

InChI=1S/C22H19N7/c23-12-11-14-5-9-16(10-6-14)24-22-25-18-4-2-1-3-17(18)21(27-22)26-20-13-19(28-29-20)15-7-8-15/h1-6,9-10,13,15H,7-8,11H2,(H3,24,25,26,27,28,29)

InChI Key

NVMCVWOODOWOLT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NC5=CC=C(C=C5)CC#N

Origin of Product

United States

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